Cas no 2680869-31-0 (1-(tert-butoxy)carbonyl-4-chloro-3-methyl-1H-indazole-5-carboxylic acid)

1-(tert-Butoxy)carbonyl-4-chloro-3-methyl-1H-indazole-5-carboxylic acid is a protected indazole derivative featuring both a Boc (tert-butoxycarbonyl) group and a carboxylic acid functional group. The Boc moiety enhances stability and facilitates selective deprotection under mild acidic conditions, making it valuable in peptide coupling and heterocyclic synthesis. The 4-chloro and 3-methyl substituents contribute to its reactivity in further functionalization, while the carboxylic acid group allows for versatile derivatization via esterification or amidation. This compound is particularly useful in medicinal chemistry and pharmaceutical intermediates, offering a balance of reactivity and handling convenience. Its structural features make it a practical building block for constructing complex indazole-based scaffolds.
1-(tert-butoxy)carbonyl-4-chloro-3-methyl-1H-indazole-5-carboxylic acid structure
2680869-31-0 structure
Product name:1-(tert-butoxy)carbonyl-4-chloro-3-methyl-1H-indazole-5-carboxylic acid
CAS No:2680869-31-0
MF:C14H15ClN2O4
MW:310.732902765274
CID:5651035
PubChem ID:165914445

1-(tert-butoxy)carbonyl-4-chloro-3-methyl-1H-indazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-[(tert-butoxy)carbonyl]-4-chloro-3-methyl-1H-indazole-5-carboxylic acid
    • 2680869-31-0
    • EN300-28262899
    • 1-(tert-butoxy)carbonyl-4-chloro-3-methyl-1H-indazole-5-carboxylic acid
    • Inchi: 1S/C14H15ClN2O4/c1-7-10-9(6-5-8(11(10)15)12(18)19)17(16-7)13(20)21-14(2,3)4/h5-6H,1-4H3,(H,18,19)
    • InChI Key: CJQIYABXJSCKJE-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)O)C=CC2=C1C(C)=NN2C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 310.0720347g/mol
  • Monoisotopic Mass: 310.0720347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 81.4Ų

1-(tert-butoxy)carbonyl-4-chloro-3-methyl-1H-indazole-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28262899-10.0g
1-[(tert-butoxy)carbonyl]-4-chloro-3-methyl-1H-indazole-5-carboxylic acid
2680869-31-0 95.0%
10.0g
$9400.0 2025-03-19
Enamine
EN300-28262899-0.05g
1-[(tert-butoxy)carbonyl]-4-chloro-3-methyl-1H-indazole-5-carboxylic acid
2680869-31-0 95.0%
0.05g
$1836.0 2025-03-19
Enamine
EN300-28262899-5g
1-[(tert-butoxy)carbonyl]-4-chloro-3-methyl-1H-indazole-5-carboxylic acid
2680869-31-0
5g
$6339.0 2023-09-09
Enamine
EN300-28262899-1g
1-[(tert-butoxy)carbonyl]-4-chloro-3-methyl-1H-indazole-5-carboxylic acid
2680869-31-0
1g
$2186.0 2023-09-09
Enamine
EN300-28262899-10g
1-[(tert-butoxy)carbonyl]-4-chloro-3-methyl-1H-indazole-5-carboxylic acid
2680869-31-0
10g
$9400.0 2023-09-09
Enamine
EN300-28262899-5.0g
1-[(tert-butoxy)carbonyl]-4-chloro-3-methyl-1H-indazole-5-carboxylic acid
2680869-31-0 95.0%
5.0g
$6339.0 2025-03-19
Enamine
EN300-28262899-0.1g
1-[(tert-butoxy)carbonyl]-4-chloro-3-methyl-1H-indazole-5-carboxylic acid
2680869-31-0 95.0%
0.1g
$1923.0 2025-03-19
Enamine
EN300-28262899-2.5g
1-[(tert-butoxy)carbonyl]-4-chloro-3-methyl-1H-indazole-5-carboxylic acid
2680869-31-0 95.0%
2.5g
$4286.0 2025-03-19
Enamine
EN300-28262899-0.25g
1-[(tert-butoxy)carbonyl]-4-chloro-3-methyl-1H-indazole-5-carboxylic acid
2680869-31-0 95.0%
0.25g
$2011.0 2025-03-19
Enamine
EN300-28262899-1.0g
1-[(tert-butoxy)carbonyl]-4-chloro-3-methyl-1H-indazole-5-carboxylic acid
2680869-31-0 95.0%
1.0g
$2186.0 2025-03-19

Additional information on 1-(tert-butoxy)carbonyl-4-chloro-3-methyl-1H-indazole-5-carboxylic acid

1-(tert-butoxy)carbonyl-4-chloro-3-methyl-1H-indazole-5-carboxylic acid: A Comprehensive Overview

1-(tert-butoxy)carbonyl-4-chloro-3-methyl-1H-indazole-5-carboxylic acid is a highly specialized organic compound with the CAS number 2680869-31-0. This compound belongs to the class of indazole derivatives, which have garnered significant attention in recent years due to their diverse biological activities and potential applications in drug discovery. The structure of this compound is characterized by a tert-butoxy carbonyl group attached to the indazole ring at position 1, a chlorine substituent at position 4, and a methyl group at position 3. These substituents contribute to the compound's unique chemical properties and biological interactions.

The indazole core of this molecule is a bicyclic structure consisting of a benzene ring fused with an imidazole ring. This structural feature is known to impart significant stability and bioactivity to the molecule. The presence of the tert-butoxy carbonyl group (BOC group) at position 1 serves as a protecting group for the indazole nitrogen, which is often utilized in synthetic chemistry to facilitate further modifications. The chlorine substituent at position 4 introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule and influence its reactivity. Additionally, the methyl group at position 3 adds steric bulk to the molecule, potentially affecting its conformational flexibility and interactions with biological targets.

Recent studies have highlighted the potential of indazole derivatives as promising candidates for various therapeutic applications. For instance, research has demonstrated that certain indazole-based compounds exhibit potent anti-inflammatory, antitumor, and antimicrobial activities. The specific substitution pattern of 1-(tert-butoxy)carbonyl-4-chloro-3-methyl-1H-indazole-5-carboxylic acid may enhance its ability to interact with specific biological targets, such as enzymes or receptors, making it a valuable lead compound for drug development.

The synthesis of this compound typically involves multi-step organic reactions. One common approach is the construction of the indazole ring through cyclization reactions followed by subsequent functionalization steps to introduce the desired substituents. The introduction of the tert-butoxy carbonyl group often involves nucleophilic acyl substitution or similar reactions, while the addition of chlorine and methyl groups can be achieved through electrophilic aromatic substitution or alkylation techniques. The optimization of these synthetic routes is crucial for achieving high yields and purity levels required for further studies.

From a pharmacological perspective, 1-(tert-butoxy)carbonyl-4-chloro-3-methyl-1H-indazole-5-carboxylic acid has shown potential as a modulator of key cellular pathways. For example, recent research has explored its ability to inhibit certain kinases involved in cancer progression. The carboxylic acid group at position 5 may play a role in hydrogen bonding interactions with target proteins, enhancing its binding affinity and selectivity. Furthermore, computational studies have revealed that this compound exhibits favorable pharmacokinetic properties, including good solubility and permeability, which are essential for its efficacy as a drug candidate.

In terms of structural analysis, advanced techniques such as X-ray crystallography have been employed to determine the three-dimensional arrangement of atoms in this compound. These studies provide insights into the molecular geometry and intermolecular interactions that govern its physical and chemical properties. Additionally, spectroscopic methods like NMR and IR have been used to confirm the identity and purity of the compound during its synthesis.

Looking ahead, ongoing research is focused on optimizing the biological profile of 1-(tert-butoxy)carbonyl-4-chloro-3-methyl-1H-indazole-5-carboxylic acid by modifying its substituents or exploring its pro-drug forms. Such modifications could enhance its therapeutic index by improving efficacy while reducing potential side effects. Collaborative efforts between chemists and biologists are essential for translating this promising lead compound into clinically relevant drugs.

In conclusion, 1-(tert-butoxy)carbonyl-4-chloro-3-methyl-1H-indazole-5-carboxylic acid represents an exciting advancement in organic chemistry with significant implications for drug discovery. Its unique structure and functional groups make it a valuable tool for exploring novel therapeutic strategies across various disease areas. As research continues to unfold, this compound holds great potential for contributing to the development of innovative treatments that address unmet medical needs.

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